

# Application Notes and Protocols for In Vitro Angiogenesis Assays with Edoxaban Treatment

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## Compound of Interest

Compound Name: Edoxaban hydrochloride

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These application notes provide detailed protocols for assessing the effect of Edoxaban, a direct factor Xa inhibitor, on angiogenesis using common in vitro models. The methodologies for tube formation, cell migration, and spheroid sprouting assays are outlined to enable the investigation of Edoxaban's potential pro- or anti-angiogenic properties.

## Introduction to Edoxaban and Angiogenesis

Edoxaban is an oral anticoagulant that functions as a direct, selective, and reversible inhibitor of Factor Xa (FXa), a critical component of the coagulation cascade.<sup>[1][2]</sup> Beyond its established role in preventing thromboembolic events, there is growing interest in the potential off-target effects of direct oral anticoagulants (DOACs) on other cellular processes, including angiogenesis. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, wound healing, and various pathologies such as cancer.<sup>[3][4]</sup> Understanding the impact of Edoxaban on endothelial cell functions is crucial for a comprehensive assessment of its therapeutic profile.

Recent studies have begun to explore the effects of Edoxaban on key endothelial functions. Research indicates that Edoxaban may influence endothelial cell proliferation, migration, and angiogenesis, primarily by modulating signaling pathways such as the PI3K/AKT and PAR-2/PI3K/NF- $\kappa$ B pathways.<sup>[5][6]</sup> These application notes provide the necessary protocols to investigate these effects in a controlled laboratory setting.

## Summary of Quantitative Data

The following tables summarize the reported effects of Edoxaban on Human Umbilical Vein Endothelial Cells (HUVECs) from in vitro studies.

Table 1: Effect of Edoxaban on HUVEC Proliferation<sup>[7]</sup><sup>[8]</sup>

Edoxaban Concentration	Observation
1 nM - 1 µM	Safe, non-toxic
10 nM - 500 nM	Significantly promoted HUVEC growth
100 nM	Maximal proliferative response
100 nM (+ 9 nM FXa)	Proliferative effect maintained in the presence of FXa

Table 2: Effect of Edoxaban on HUVEC Migration (Wound Healing Assay)<sup>[7]</sup><sup>[8]</sup>

Edoxaban Concentration	Observation
50 nM - 100 nM	Did not increase wound healing (migration)
50 nM - 100 nM (+ 9 nM FXa)	Counteracted the pro-migratory effects of FXa

Table 3: Effect of Edoxaban on HUVEC Angiogenesis (Tube Formation Assay)<sup>[7]</sup><sup>[8]</sup>

Edoxaban Concentration	Observation
100 nM - 500 nM	Did not influence angiogenesis alone
100 nM - 500 nM (+ FXa)	Partially restored the anti-angiogenic effect of FXa

## Experimental Protocols

### Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Growth Medium (EGM-2)
- Basement Membrane Extract (BME), such as Matrigel®
- 96-well culture plates
- Edoxaban (to be dissolved in a suitable vehicle, e.g., DMSO)
- Vehicle control (e.g., DMSO)
- Calcein AM (for visualization, optional)

Protocol:

- Plate Coating:
  - Thaw BME on ice overnight at 4°C.
  - Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.[\[9\]](#)
  - Using a pre-cooled pipette tip, add 50 µL of BME to each well of the chilled 96-well plate.  
[\[3\]](#)
  - Ensure even distribution of the gel by gently swirling the plate. Avoid introducing air bubbles.
  - Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[\[9\]](#)[\[10\]](#)
- Cell Preparation and Seeding:
  - Culture HUVECs in EGM-2 until they reach 70-80% confluency.[\[9\]](#)

- Harvest the cells using trypsin and resuspend them in EGM-2.
- Perform a cell count and adjust the cell suspension to a concentration of  $1 \times 10^5$  to  $1.5 \times 10^5$  cells/mL.
- Prepare different concentrations of Edoxaban in EGM-2. Include a vehicle control.
- Add the Edoxaban solutions or vehicle control to the cell suspension.
- Gently add 100  $\mu$ L of the cell suspension (containing  $1 \times 10^4$  to  $1.5 \times 10^4$  cells) onto the solidified BME in each well.[\[3\]](#)
- Incubation and Visualization:
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 4-18 hours. Tube formation can be observed as early as 4 hours, with complete networks typically forming between 12-16 hours.[\[3\]](#)[\[9\]](#)
  - (Optional) For fluorescent imaging, stain the cells with Calcein AM 30 minutes prior to imaging.
  - Capture images of the tube networks using an inverted microscope.
- Quantification:
  - Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
  - Quantify parameters such as total tube length, number of junctions, and number of loops.

## Endothelial Cell Migration (Scratch/Wound Healing) Assay

This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.

Materials:

- HUVECs
- EGM-2
- 6-well or 12-well culture plates
- Sterile 200  $\mu$ L pipette tip or a cell scraper
- Edoxaban
- Vehicle control

Protocol:

- Cell Seeding:
  - Seed HUVECs in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours (e.g.,  $\sim 0.1 \times 10^6$  cells per well for a 24-well plate, optimize for your cell line).[11]
  - Incubate at 37°C and 5% CO<sub>2</sub> until the cells are 95-100% confluent.[11]
- Creating the Scratch:
  - Once confluent, aspirate the culture medium.
  - Using a sterile 200  $\mu$ L pipette tip, create a straight scratch across the center of the cell monolayer. Apply firm and consistent pressure.[11][12]
  - Gently wash the wells twice with PBS to remove detached cells.[12]
- Treatment and Incubation:
  - Add fresh EGM-2 containing the desired concentrations of Edoxaban or vehicle control to the respective wells.
  - Place the plate back into the incubator.
- Imaging and Analysis:

- Immediately after adding the treatment, capture an initial image (time 0) of the scratch using a phase-contrast microscope. Mark the location of the image for subsequent time points.
- Acquire images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 18-24 hours).[\[12\]](#)
- Measure the width of the scratch at multiple points for each image.
- Calculate the percentage of wound closure at each time point relative to the initial scratch width.

## Endothelial Spheroid Sprouting Assay

This 3D assay mimics the sprouting of new vessels from a pre-existing structure.

Materials:

- HUVECs
- EGM-2 supplemented with 20% fetal bovine serum (FBS) and 0.2% methylcellulose
- Collagen solution (e.g., rat tail collagen type I)
- 10x Medium 199
- Sterile 0.2 N NaOH
- Non-adherent round-bottom 96-well plates or square Petri dishes for hanging drops
- 24-well culture plates
- Edoxaban
- Vehicle control

Protocol:

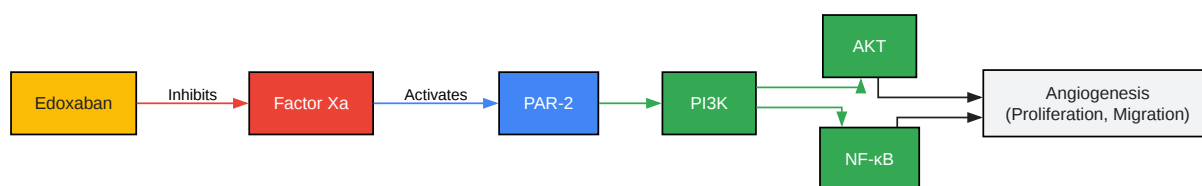
- Spheroid Formation (Hanging Drop Method):

- Prepare a cell suspension of HUVECs in EGM-2 containing 20% FBS and 0.2% methylcellulose at a concentration of  $2 \times 10^4$  cells/mL.
- Pipette 25  $\mu$ L drops of the cell suspension onto the lid of a square Petri dish.[\[13\]](#)
- Invert the lid and place it over the Petri dish containing PBS to maintain humidity.
- Incubate for 24 hours at 37°C and 5% CO<sub>2</sub> to allow spheroid formation.[\[14\]](#)
- Embedding Spheroids in Collagen:
  - Carefully collect the spheroids by washing them off the lid with PBS.[\[13\]](#)
  - Prepare the collagen gel solution on ice by mixing collagen, 10x Medium 199, and sterile water, then neutralize with 0.2 N NaOH.
  - Gently resuspend the spheroids in the neutralized collagen solution.
  - Pipette 1 mL of the spheroid-collagen suspension into each well of a 24-well plate.[\[13\]](#)
  - Incubate at 37°C for 30 minutes to allow the collagen to polymerize.[\[13\]](#)
- Treatment and Sprouting:
  - Prepare EGM-2 containing different concentrations of Edoxaban or vehicle control.
  - Carefully add the treatment media on top of the solidified collagen gel.
  - Incubate for 24 hours to allow for sprout formation.[\[13\]](#)
- Imaging and Quantification:
  - After 24 hours, capture images of the spheroids and their sprouts using an inverted microscope.
  - Quantify the angiogenic response by measuring the number of sprouts per spheroid and the cumulative length of all sprouts from each spheroid using image analysis software.

## Signaling Pathways and Experimental Workflows

### Factor Xa and Edoxaban Signaling in Endothelial Cells

Factor Xa can activate endothelial cells through Protease-Activated Receptor 2 (PAR-2), initiating downstream signaling cascades that can influence angiogenesis.[1][15] Edoxaban, by inhibiting FXa, can modulate these pathways. The PI3K/AKT and NF- $\kappa$ B pathways are key mediators in this process.[5][6]



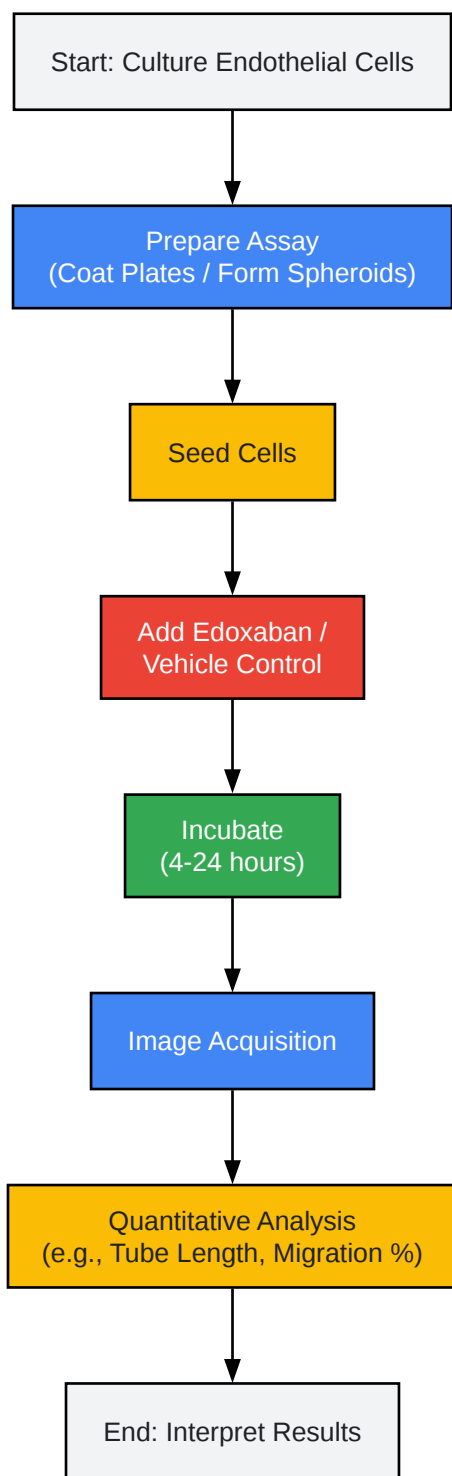
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Caption: Edoxaban's modulation of FXa-mediated signaling.

## Experimental Workflow for In Vitro Angiogenesis Assays

The following diagram illustrates the general workflow for conducting the described in vitro angiogenesis assays with Edoxaban treatment.



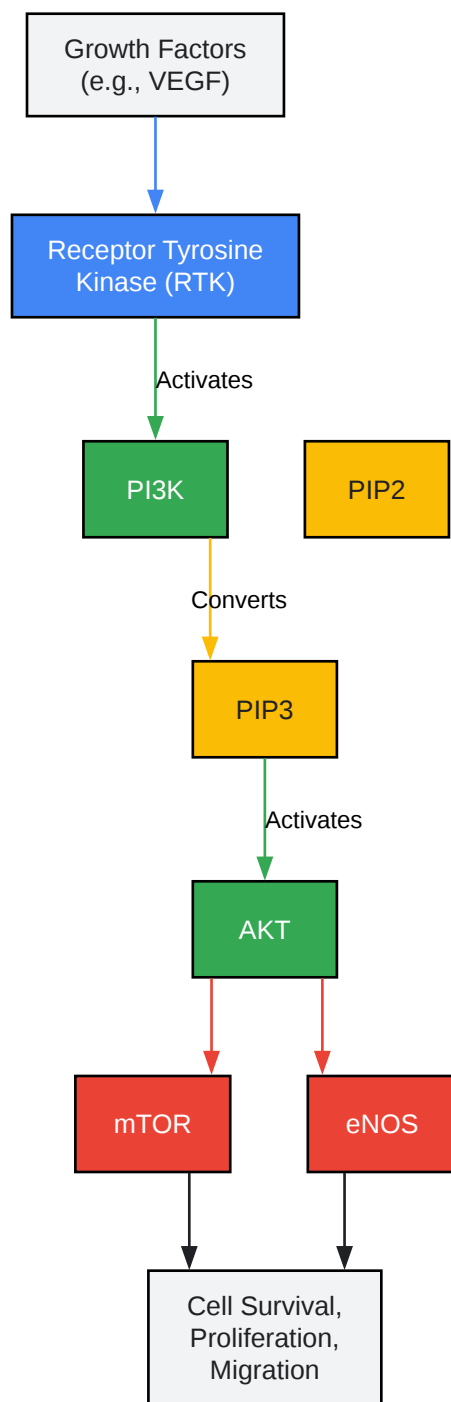


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Caption: General workflow for angiogenesis assays.

## PI3K/AKT Signaling Pathway in Angiogenesis

The PI3K/AKT pathway is a central regulator of endothelial cell survival, proliferation, and migration, all of which are critical components of angiogenesis.



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Caption: Overview of the PI3K/AKT pathway in angiogenesis.

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